1-Bromo-4-chloro-butan-2-one, also known as 1-bromo-4-chlorobutane, is an organic compound with the molecular formula and a molecular weight of approximately 171.46 g/mol. This compound is characterized by the presence of both bromine and chlorine substituents on a butane backbone, specifically at the first and fourth carbon atoms, respectively. The structure can be represented as follows:
This compound is often utilized in various chemical syntheses and has garnered attention due to its unique reactivity profile.
These reactions illustrate its versatility in organic synthesis.
Several methods have been developed for synthesizing 1-bromo-4-chloro-butan-2-one:
These methods vary in yield and complexity, allowing for flexibility depending on available resources and desired purity.
1-Bromo-4-chloro-butan-2-one finds applications in various fields:
Several compounds share structural similarities with 1-bromo-4-chloro-butan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromobutane | C4H9Br | Simple bromoalkane without chlorine |
1-Chlorobutane | C4H9Cl | Simple chloroalkane without bromine |
1-Bromo-3-chloropropane | C3H6BrCl | Similar halogenation pattern |
1-Bromo-2-propanol | C3H7Br | Alcohol derivative with similar reactivity |
1,4-Dichlorobutane | C4H8Cl2 | Contains two chlorine atoms |
The uniqueness of 1-bromo-4-chloro-butan-2-one lies in its dual halogenation at both ends of the butane chain, which enhances its reactivity compared to simpler halogenated compounds. This characteristic allows it to participate in diverse
1-Bromo-4-chloro-2-butanone belongs to the class of α-halogenated ketones, where halogen atoms occupy positions adjacent to the carbonyl group. The IUPAC name derives from the butanone parent chain, with numbering beginning at the ketone oxygen to assign locants to the halogen substituents. Thus, the bromine atom occupies position 1, and chlorine resides at position 4, yielding the systematic name 1-bromo-4-chloro-2-butanone. This naming convention aligns with IUPAC priority rules, where halogens are treated as substituents in alphabetical order (bromo preceding chloro).
The compound’s molecular formula (C₄H₆BrClO) corresponds to a molecular weight of 185.45 g/mol, as verified by high-resolution mass spectrometry. Its structure features a planar carbonyl group at position 2, flanked by bromine and chlorine atoms at positions 1 and 4, respectively. This arrangement creates distinct electronic effects: the ketone group withdraws electron density via induction, polarizing the C-Br and C-Cl bonds and enhancing their susceptibility to nucleophilic attack.
Property | Value | Source |
---|---|---|
Molecular formula | C₄H₆BrClO | |
Molecular weight | 185.45 g/mol | |
CAS Registry Number | 412311-32-1 | |
ChemSpider ID | 60743591 | |
Boiling point | Not reported | - |
Melting point | Not reported | - |
The synthesis of 1-bromo-4-chloro-2-butanone emerged from mid-20th-century advances in halogenation techniques. Early methods for preparing halogenated butanones involved radical halogenation of butanone using elemental halogens under UV irradiation, though these approaches suffered from poor regioselectivity. The development of directed halogenation protocols using phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) in the 1960s enabled precise installation of halogens at specific positions. For instance, bromination of 4-chloro-2-butanone with PBr₃ in anhydrous ether selectively yields the title compound, avoiding polyhalogenation byproducts.
Patent literature from the 1950s describes related synthetic routes for 1-bromo-4-chlorobutane, where bromine was added to phosphorus-containing mixtures of 4-chlorobutanol at low temperatures. While not directly applicable to ketone substrates, these methods informed later adaptations for α-haloketone synthesis. Contemporary approaches often employ phase-transfer catalysts such as tetrabutylammonium bromide to facilitate halogen exchange in polar aprotic solvents like dimethylformamide (DMF).
As a bifunctional haloketone, 1-bromo-4-chloro-2-butanone occupies a niche role in the design of multifunctional organic building blocks. Its reactivity profile bridges two key domains:
Recent studies highlight its utility in synthesizing heterocyclic compounds. For example, reaction with thioureas generates thiazolidinone derivatives—a class of molecules with demonstrated antimicrobial and anti-inflammatory properties. Additionally, the compound serves as a precursor to β-keto esters through Arbuzov reactions with trialkyl phosphites, expanding its applicability in metal-catalyzed cross-couplings.